N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring system, which is a common structural motif in many biologically active natural products and synthetic drugs.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have significant effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to act as inhibitors for certain enzymes, such as sigma receptors and SIRT1 . The interactions between N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide and these biomolecules are typically characterized by binding to the active sites of the enzymes, thereby modulating their activity and affecting downstream biochemical pathways.
Cellular Effects
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . This compound can also impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses and functions.
Molecular Mechanism
The molecular mechanism of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell viability and function.
Dosage Effects in Animal Models
The effects of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide typically involves several key steps:
Starting Materials: The synthesis begins with benzofuran-2-carboxylic acid and a bifuran derivative.
Reaction Conditions: The benzofuran-2-carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives:
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(17-9-12-3-1-2-4-15(12)23-17)19-10-14-5-6-16(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBBKKBBMXLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.